molecular formula C11H25N3 B7792606 [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine

Cat. No.: B7792606
M. Wt: 199.34 g/mol
InChI Key: ZXWHJATWPYMCGO-UHFFFAOYSA-N
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Description

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine is a chemical compound with the molecular formula C11H25N3. It is characterized by the presence of a piperazine ring substituted with dimethyl groups at positions 2 and 6, and a propyl chain attached to a dimethylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine typically involves the reaction of 2,6-dimethylpiperazine with 3-chloropropyl dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understanding its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the piperazine ring with dimethyl groups and the propyl dimethylamine substitution in [3-(2,6-Dimethylpiperazin-1-yl)propyl]dimethylamine imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from its analogs.

Properties

IUPAC Name

3-(2,6-dimethylpiperazin-1-yl)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10-8-12-9-11(2)14(10)7-5-6-13(3)4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWHJATWPYMCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1CCCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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